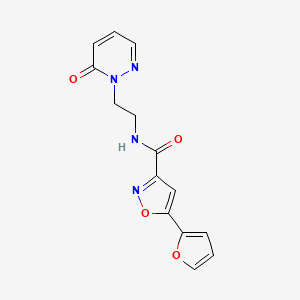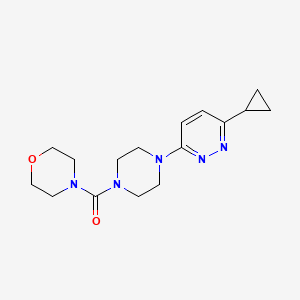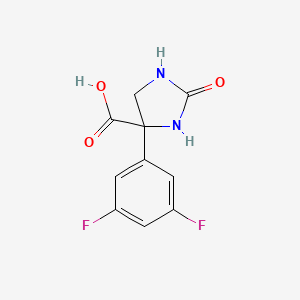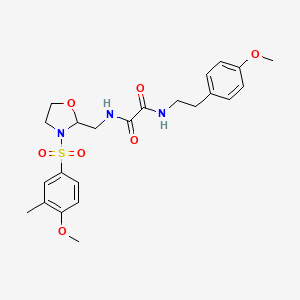
1-cyclopropyl-4-((1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-cyclopropyl-4-((1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is a useful research compound. Its molecular formula is C25H25N3O5 and its molecular weight is 447.491. The purity is usually 95%.
The exact mass of the compound 1-cyclopropyl-4-((1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-cyclopropyl-4-((1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-cyclopropyl-4-((1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor Activity
Research into cyclopropyl-containing compounds has shown promising antitumor activity. One study discussed the synthesis and substitution of cycloalkyl- and alkyl-3-(hydroxymethyl)-1-methylindoloquinones with various aziridines, highlighting the dependence of cytotoxicity against hypoxic cells on specific substituents. A cyclopropyl substituent significantly increased effectiveness against hypoxic cells, suggesting potential applications in cancer therapy (Naylor et al., 1997).
Antibacterial Properties
The antibacterial efficacy of azetidinylquinolones has been extensively studied, with a focus on synthesizing compounds to study their effects on potency and physicochemical properties. These studies contribute to the understanding of how structural modifications affect antibacterial activity, potentially guiding the development of new antibacterial agents. For instance, the combination of cyclopropyl or substituted phenyl groups with trans-3-amino-2-methyl-1-azetidinyl groups has shown to confer optimal antibacterial, pharmacokinetic, and physicochemical properties (Frigola et al., 1994).
Cyclopropanation and Ring Expansion Studies
The cyclopropanation of 1-azadienes, including the stereoselective formation of trans-cyclopropaneimines, highlights the compound's role in studying cyclopropane-containing structures. These structures are pivotal in synthesizing various heterocycles, demonstrating the compound's utility in organic synthesis and potential pharmaceutical applications (Barluenga et al., 1995).
Synthesis of β-Lactams
The regiospecific expansion of 1-methoxycyclopropylamines to 2-azetidinones and the synthesis of β-lactams through this process have significant implications for medicinal chemistry. β-Lactams are crucial in developing antibiotics, and the study of their synthesis from cyclopropylamines offers insights into new methodologies for antibiotic discovery (de Kimpe et al., 1996).
QSAR Studies for Antibacterial Agents
Quantitative structure-activity relationship (QSAR) studies of 7-heterocyclic amine substituted 1-cyclopropyl-6,8-difluoro-4-oxoquinoline-3-carboxylic acids provide valuable data on the structural requirements for potent antibacterial activity. These studies are crucial for designing new compounds with enhanced antibacterial properties (Okada et al., 1993).
properties
IUPAC Name |
1-cyclopropyl-4-[1-(4-methoxy-6-oxo-1-phenylpyridine-3-carbonyl)azetidin-3-yl]oxy-6-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O5/c1-16-10-19(11-24(30)28(16)18-8-9-18)33-20-13-26(14-20)25(31)21-15-27(17-6-4-3-5-7-17)23(29)12-22(21)32-2/h3-7,10-12,15,18,20H,8-9,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOXALMQAFFOWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C2CC2)OC3CN(C3)C(=O)C4=CN(C(=O)C=C4OC)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-4-((1-(4-methoxy-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonyl)azetidin-3-yl)oxy)-6-methylpyridin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2595120.png)

![5-((3-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2595126.png)



![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2595132.png)
![N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[3-(dimethylamino)propyl]oxamide](/img/structure/B2595133.png)

![Methyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B2595138.png)

![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-4-phenylbutane-1,4-dione](/img/structure/B2595141.png)
![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-N2-cyclohexyloxalamide](/img/structure/B2595142.png)
![4-(4-Methoxyphenyl)-7-methylisoxazolo[3,4-d]pyridazine](/img/structure/B2595143.png)